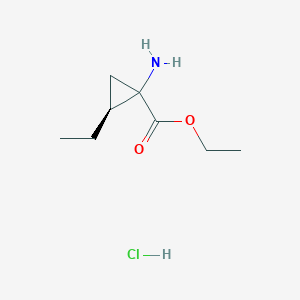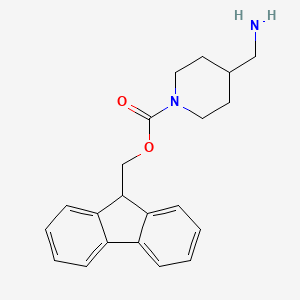![molecular formula C9H16O B13126972 (S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13126972.png)
(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol is a chiral compound with a bicyclic structure. It is known for its unique stereochemistry and is often used in various chemical and pharmaceutical applications due to its specific configuration and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the enantioselective reduction of bicyclo[2.2.1]heptan-2-one using chiral catalysts or reagents. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from -10°C to 25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective catalysts. The choice of catalyst and reaction conditions is crucial to ensure high yield and enantiomeric purity. Continuous flow reactors and other advanced technologies may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Further reduction can lead to the formation of more reduced products, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Tosyl chloride, thionyl chloride, or other halogenating agents.
Major Products Formed
Oxidation: Bicyclo[2.2.1]heptan-2-one or bicyclo[2.2.1]heptan-2-al.
Reduction: More reduced alcohols or hydrocarbons.
Substitution: Various substituted bicyclo[2.2.1]heptane derivatives.
Scientific Research Applications
(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol is used in various scientific research applications, including:
Chemistry: As a chiral building block in asymmetric synthesis and catalysis.
Biology: In the study of enzyme-substrate interactions and stereospecific biochemical processes.
Medicine: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials with specific stereochemical requirements.
Mechanism of Action
The mechanism of action of (S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary or catalyst, influencing the stereochemistry of the reaction. In biological systems, it may interact with enzymes or receptors in a stereospecific manner, affecting biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- ®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol
- Bicyclo[2.2.1]heptan-2-one
- Bicyclo[2.2.1]heptan-2-al
Uniqueness
(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and other applications where stereochemistry is crucial.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(1S)-1-[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]ethanol |
InChI |
InChI=1S/C9H16O/c1-6(10)9-5-7-2-3-8(9)4-7/h6-10H,2-5H2,1H3/t6-,7+,8-,9-/m0/s1 |
InChI Key |
BTAZDKRYLLXTRA-KZVJFYERSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1C[C@@H]2CC[C@H]1C2)O |
Canonical SMILES |
CC(C1CC2CCC1C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


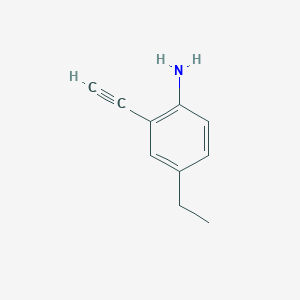
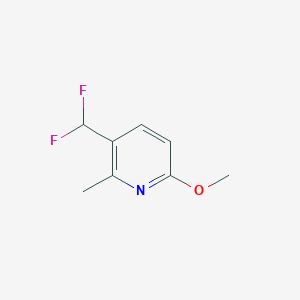
![6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide](/img/structure/B13126899.png)
![2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13126904.png)
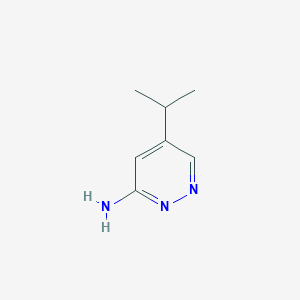
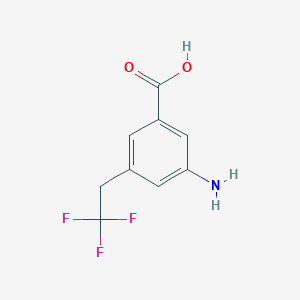

![2-([2,2'-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one](/img/structure/B13126926.png)



